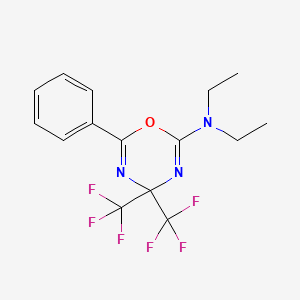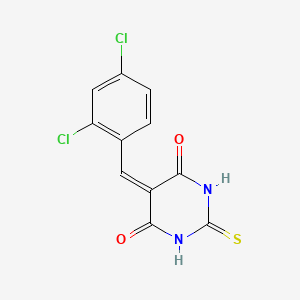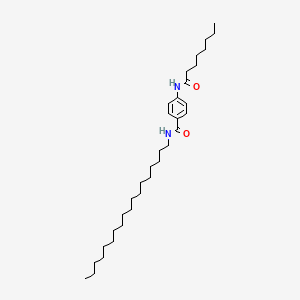![molecular formula C18H11BrCl2N2S B15020788 6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020788.png)
6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a Suzuki coupling reaction between a bromophenyl boronic acid and the imidazo[2,1-b][1,3]thiazole core.
Attachment of the Dichlorophenylmethyl Group: This can be done via a Friedel-Crafts alkylation reaction using 2,5-dichlorobenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl or dichlorophenyl groups, potentially leading to debromination or dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Substituted imidazo[2,1-b][1,3]thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazo[2,1-b][1,3]thiazoles.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, cell cycle regulation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-chlorophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
- 6-(4-fluorophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
Uniqueness
6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity compared to its chloro- or fluoro- analogs. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.
Propiedades
Fórmula molecular |
C18H11BrCl2N2S |
|---|---|
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H11BrCl2N2S/c19-13-3-1-11(2-4-13)17-10-23-9-15(24-18(23)22-17)8-12-7-14(20)5-6-16(12)21/h1-7,9-10H,8H2 |
Clave InChI |
GOALXZFLPRXWOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN3C=C(SC3=N2)CC4=C(C=CC(=C4)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B15020715.png)
![3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B15020722.png)
![N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15020727.png)

![N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15020731.png)
![6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15020735.png)
![1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(piperidin-1-yl)ethanone](/img/structure/B15020736.png)
![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15020741.png)
![2-[1-(Butan-2-yl)-5,5-dimethyl-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B15020758.png)

![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15020766.png)
![5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020770.png)

